molecular formula C28H25FN6O3 B2713451 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 932963-31-0

2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2713451
CAS No.: 932963-31-0
M. Wt: 512.545
InChI Key: GZKWOMQNTHEZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one core. Key structural features include:

  • A 3-fluorophenyl group at position 2, which may influence lipophilicity and receptor binding.
  • A 2-oxoethylpiperazine moiety at position 6, substituted with a 2-methoxyphenyl group on the piperazine ring. This substitution is critical for modulating pharmacokinetic properties and target affinity, as piperazine derivatives are known to interact with neurotransmitter receptors and enzymes .

Properties

CAS No.

932963-31-0

Molecular Formula

C28H25FN6O3

Molecular Weight

512.545

IUPAC Name

2-(3-fluorophenyl)-6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C28H25FN6O3/c1-38-24-12-5-4-11-23(24)32-13-15-33(16-14-32)25(36)18-34-22-10-3-2-9-21(22)27-30-26(31-35(27)28(34)37)19-7-6-8-20(29)17-19/h2-12,17H,13-16,18H2,1H3

InChI Key

GZKWOMQNTHEZNT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C5=NC(=NN5C3=O)C6=CC(=CC=C6)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, its mechanism of action, and related pharmacological properties.

Chemical Structure and Properties

The compound's structure features a triazoloquinazolinone framework, which is known for its diverse biological activities. The presence of a fluorophenyl group and a piperazine moiety enhances the compound's interaction with biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the cytotoxic activity observed:

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)1.4
HepG2 (Liver)22.6
A549 (Lung)15.0
HCT116 (Colon)10.5

The compound exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.4 μM , suggesting potent anti-tumor activity. Comparatively, it showed moderate activity against HepG2 and A549 cell lines.

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces G0/G1 phase arrest in treated cells, preventing further division.

Case Study 1: MDA-MB-231 Cell Line

In a controlled laboratory setting, the effects of the compound on the MDA-MB-231 cell line were investigated. The study concluded that the compound not only inhibited cell growth but also induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: HepG2 Cell Line

Another study focused on HepG2 liver cancer cells where the compound demonstrated moderate cytotoxicity. The researchers noted that while the IC50 was higher than that for MDA-MB-231 cells, the mechanism involving apoptosis was similar.

Pharmacological Properties

The pharmacological profile of This compound includes:

  • Antitumor Activity : Strong activity against multiple cancer types.
  • Neuropharmacological Effects : Potential interactions with serotonin receptors due to the piperazine moiety.

Comparison with Similar Compounds

Table 1: Key Data for Analogous Compounds

Compound Structure Core Heterocycle Piperazine Substituent Yield (%) Melting Point (°C) Molecular Ion (m/z) Bioactivity
Target Compound Triazolo 2-Methoxyphenyl N/A N/A N/A Hypothetical Anticancer
6-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one Tetrazolo 2-Fluorophenyl 96.8 247–249 408 [M+H]⁺ Anticancer
6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one Tetrazolo Morpholine 73.3 217–219 315 [M+H]⁺ Anticancer

Key Observations:

  • Piperazine substituents with aromatic groups (e.g., fluorophenyl, methoxyphenyl) correlate with higher yields and melting points compared to non-aromatic substituents like morpholine .
  • Anticancer activity in tetrazoloquinazolinones suggests that the triazolo analogue may share similar mechanisms, though potency differences are expected due to core heterocycle variations .

Mechanistic Insights from Receptor Pharmacology

For instance:

  • Adenosine A2A receptors couple to Gs proteins, and fluorophenyl/methoxyphenyl groups may influence agonist/antagonist behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.